molecular formula C19H23FN2O B4747008 N-(3-fluoro-4-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]urea

N-(3-fluoro-4-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]urea

Cat. No.: B4747008
M. Wt: 314.4 g/mol
InChI Key: VBCKKJBFGDDRSC-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-N’-[1-(4-propylphenyl)ethyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a fluorinated methylphenyl group and a propylphenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-N’-[1-(4-propylphenyl)ethyl]urea typically involves the reaction of an isocyanate with an amine. One possible route is:

    Starting Materials: 3-fluoro-4-methylphenyl isocyanate and 1-(4-propylphenyl)ethylamine.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.

    Procedure: The isocyanate is added dropwise to a solution of the amine in the solvent, and the mixture is stirred until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

    Large-scale Reactors: Using large-scale reactors to mix the reactants under controlled conditions.

    Purification: The product is typically purified by recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-N’-[1-(4-propylphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carbonyl derivative, while reduction could produce an amine.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-N’-[1-(4-propylphenyl)ethyl]urea may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(3-fluoro-4-methylphenyl)-N’-[1-(4-propylphenyl)ethyl]urea exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-N’-[1-(4-propylphenyl)ethyl]urea: Similar structure with a chlorine atom instead of fluorine.

    N-(3-fluoro-4-methylphenyl)-N’-[1-(4-methylphenyl)ethyl]urea: Similar structure with a methyl group instead of a propyl group.

Uniqueness

The presence of the fluorine atom and the propyl group in N-(3-fluoro-4-methylphenyl)-N’-[1-(4-propylphenyl)ethyl]urea may impart unique properties such as increased lipophilicity or altered reactivity compared to its analogs.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[1-(4-propylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O/c1-4-5-15-7-9-16(10-8-15)14(3)21-19(23)22-17-11-6-13(2)18(20)12-17/h6-12,14H,4-5H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCKKJBFGDDRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=O)NC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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